ethyl 5-acetyl-2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate
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Description
Ethyl 5-acetyl-2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H15N3O5S2 and its molecular weight is 381.42. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Potential
This compound has been explored in the context of antimicrobial and anticancer applications. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized derivatives of ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating significant antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, El‐Sayed et al. (2008) synthesized pyrimidine glycosides with notable antimicrobial activity (El‐Sayed et al., 2008).
Biological Activities in Heterocyclic Compounds
In studies by Youssef and Amin (2012), the compound's derivatives were investigated for their antioxidant, antibacterial, or antifungal properties. They found that some derivatives exhibited moderate to good activities in these areas (Youssef & Amin, 2012a), (Youssef & Amin, 2012b).
Fluorescence Properties
A study by Guo Pusheng (2009) examined the fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, revealing novel characteristics in this domain (Guo Pusheng, 2009).
QSAR Studies
Sharma et al. (2012) conducted QSAR studies on a series of derivatives, exploring their potential as antimicrobial and anticancer agents. They highlighted the importance of certain molecular properties in determining the compounds' activities (Sharma et al., 2012).
Spectroscopic Characterization and Crystal Structure
Pekparlak et al. (2018) focused on the spectroscopic characterization and crystal structure of derivatives, providing insight into their molecular geometry and properties (Pekparlak et al., 2018).
Synthesis and Reactions in Heterocyclic Systems
Moneam (2005) and Sirakanyan et al. (2015) explored the synthesis and reactions of compounds related to this chemical, offering a deeper understanding of its potential in forming novel heterocyclic systems with varied applications (Moneam, 2005), (Sirakanyan et al., 2015).
Properties
IUPAC Name |
ethyl 5-acetyl-2-[(E)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-4-23-14(22)9-6(2)10(7(3)19)25-13(9)16-5-8-11(20)17-15(24)18-12(8)21/h5H,4H2,1-3H3,(H3,17,18,20,21,24)/b16-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNTWNOXTLZCAO-FZSIALSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)N=CC2=C(NC(=S)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)/N=C/C2=C(NC(=S)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001105568 |
Source
|
Record name | Ethyl 5-acetyl-4-methyl-2-[[(tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)methyl]amino]-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001105568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
674800-89-6 |
Source
|
Record name | Ethyl 5-acetyl-4-methyl-2-[[(tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)methyl]amino]-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001105568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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